Brevinin-1PLa is a member of the brevinin family of antimicrobial peptides derived from the skin secretions of certain frog species, particularly the Rana pipiens. These peptides are known for their potent antimicrobial properties and play a crucial role in the innate immune response of amphibians. Brevinin-1PLa consists of 24 amino acid residues and features a characteristic disulfide bridge, which contributes to its structural stability and biological activity.
Brevinin-1PLa is isolated from the skin secretions of frogs, specifically from populations of Rana pipiens found in various geographical locations. The peptide has been identified and characterized through a combination of techniques, including mass spectrometry and DNA sequencing, which confirm its amino acid sequence and structural integrity .
Brevinin-1PLa belongs to the class of antimicrobial peptides, which are small, positively charged peptides that exhibit broad-spectrum activity against bacteria, fungi, and some viruses. This classification highlights their potential as therapeutic agents in combating infections.
The synthesis of Brevinin-1PLa can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. This technique involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support.
The synthesis typically begins with the attachment of the first amino acid to a resin, followed by deprotection and coupling steps for subsequent amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve over 90% purity . Additionally, automated Edman degradation can be employed to confirm the sequence of the synthesized peptide.
Brevinin-1PLa's molecular structure consists of 24 amino acids with a specific arrangement that includes a disulfide bridge between residues 18 and 24. This structural feature is critical for its biological function and stability under physiological conditions.
The theoretical monoisotopic molecular weight of Brevinin-1PLa is approximately 2575.4 Da. The peptide's sequence has been confirmed through various analytical techniques, including mass spectrometry .
Brevinin-1PLa exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism by which it exerts this activity typically involves disrupting microbial membranes, leading to cell lysis.
The interaction between Brevinin-1PLa and microbial membranes is characterized by electrostatic attraction due to its positive charge, which facilitates binding to negatively charged components of bacterial membranes. This interaction can lead to pore formation or complete membrane disruption, ultimately resulting in cell death .
The antimicrobial action of Brevinin-1PLa involves several steps:
Research indicates that Brevinin-1PLa can effectively inhibit growth in various bacterial strains, demonstrating its potential as an antimicrobial agent .
Brevinin-1PLa is a hydrophilic peptide with a net positive charge at physiological pH. Its solubility in aqueous solutions makes it suitable for biological applications.
The peptide's stability is influenced by its disulfide bridge, which protects it from proteolytic degradation. Its amphipathic nature contributes to its ability to interact with lipid membranes.
Brevinin-1PLa has significant potential in scientific research and therapeutic applications:
Brevinin-1PLa is an antimicrobial peptide (AMP) belonging to the extensively studied Brevinin superfamily, predominantly isolated from ranid frogs (family Ranidae). This peptide exemplifies the intricate evolutionary pathways of amphibian host-defense molecules. Its discovery within Rana palustris (pickerel frog) secretions highlights its taxonomic specificity and functional significance within anuran innate immunity [3] [5].
The Brevinin superfamily comprises two principal subfamilies:
Brevinin-1PLa is firmly classified within the Brevinin-1 subfamily based on its:
Table 1: Key Structural Features Defining Brevinin-1PLa's Taxonomic Classification
Feature | Brevinin-1PLa | Brevinin-1 Consensus | Brevinin-2 Consensus |
---|---|---|---|
Length (aa) | ~24 | ~24 | ~33-34 |
Rana Box | Present (Cys^18^-...-Lys^23^-Cys^24^) | Present (Cys^18^-(Xaa)~4~-Lys-Cys) | Present (Similar structure) |
Invariant Residues | Ala^9^, Cys^18^, Lys^23^, Cys^24^ | Ala^9^, Cys^18^, Lys^23^, Cys^24^ | Lys^7^, Cys^27^, Lys^28^, Cys^33^ |
Representative Sequence | FFPNVASVPGQVLKKIFCAISKKC | Variable N-terminus + Rana box | Variable N-terminus + Rana box |
The Brevinin1.1 locus, encoding Brevinin-1PLa and its allelic variants, exhibits extraordinary genetic diversity, shaped significantly by balancing selection:
Table 2: Genomic Diversity and Selection Patterns at the Brevinin1.1 Locus
Feature | Brevinin1.1 Locus (e.g., encoding Brevinin-1PLa) | Ranatuerin2 Locus in R. pipiens | Typical Neutral Locus |
---|---|---|---|
Number Common Allelic Lineages | Multiple (e.g., Pa, Pb, Pg, PLa) | One (fixed by sweep) | Variable |
dN/dS | Significantly > 1 | Not Applicable (low variation) | ~1 |
Tajima's D (Overall) | Significantly Positive | Significantly Negative | ~0 |
Tajima's D (Within Lineages) | Often Negative | Not Applicable | ~0 |
Synonymous Diversity | Low within lineages | Very Low | Moderate |
Allele Frequency Distribution | Divergent among populations, skewed | Uniform | More uniform |
Primary Evolutionary Force | Balancing/Fluctuating Selection | Positive Selection (Sweep) | Genetic Drift/Mutation |
Brevinin-1PLa's evolutionary story extends beyond its immediate Rana (Lithobates) genus, revealing deep connections across ranid frog genera:
Table 3: Phylogenetic Relationships Inferred from Brevinin-1 Peptide Sequences
Brevinin-1 Peptide | Source Species | Genus (Current) | Key Sequence Features | Inferred Relationship |
---|---|---|---|---|
Brevinin-1PLa | Rana palustris | Lithobates | FFPNVASVPGQVLKKIFCAISKKC (Rana box: C^18^-...-K^23^-C^24^) | Reference Sequence |
Brevinin-1GHa | Hylarana guentheri | Hylarana (or Sylvirana) | High similarity to Brevinin-1PLa | Close relationship; shared ancestral allele likely |
Brevinin-1HL | Hylarana latouchii | Hylarana (or Sylvirana) | High similarity to Brevinin-1PLa | Close relationship; shared ancestral allele likely |
Brevinin-1GHd | Hoplobatrachus rugulosus | Hoplobatrachus | FLGALFKVASKLVPAAICSISKKC (Rana box) | Similarity supports close relationship between Hoplobatrachus, Hylarana, and Lithobates |
Brevinin-1Pa | Rana pipiens | Lithobates | FLPIIAGVAAKVFPKIFCAISKKC | Divergent allele within Lithobates; under balancing selection |
Brevinin-1Sc | Rana sphenocephala | Lithobates | Specific sequence | Clusters phylogenetically with R. pipiens peptides |
Brevinin-1Sa/Sb | Rana sphenocephala | Lithobates | Specific sequences | Cluster phylogenetically with R. berlandieri peptides |
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